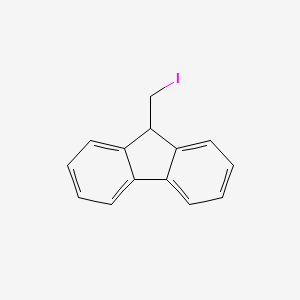

9-(iodomethyl)-9H-fluorene

Description

Evolution of Fluorene (B118485) as a Core Scaffold in Modern Organic Synthesis

Fluorene, a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, has a rich history in chemical research. acs.org Initially of interest for its characteristic fluorescence, its role has significantly evolved. Today, the fluorene moiety is a popular building block for creating a diverse range of organic materials. researchgate.net Its rigid and planar structure provides a foundation for constructing large, conjugated systems with well-defined shapes and sizes. aau.edu.et

The applications of fluorene derivatives are extensive, spanning materials science, drug development, and biochemistry. entrepreneur-cn.com In materials science, the excellent photoelectric properties and thermal stability of fluorene derivatives make them ideal for high-performance organic optoelectronic materials and electronic devices. entrepreneur-cn.com They are key components in organic light-emitting diodes (OLEDs), with the ability to emit colors across the visible spectrum, and also serve as hole transport materials in perovskite solar cells. entrepreneur-cn.com Furthermore, fluorene-based polymers are being explored for applications in sensors and as precursors for other advanced materials. nih.govresearchgate.net The unique structure of fluorene has also been utilized in the design of effective phosphine (B1218219) ligands for important organometallic reactions. researchgate.net

Significance of C9-Substituted Fluorene Derivatives in Contemporary Research

The C9 position of the fluorene ring, the methylene (B1212753) bridge, is particularly significant due to the acidity of its protons. aau.edu.etresearchgate.net Deprotonation at this site generates a stable fluorenyl anion, which is a potent nucleophile that readily reacts with various electrophiles. aau.edu.et This reactivity allows for the straightforward introduction of a wide variety of functional groups at the C9 position, leading to the synthesis of monosubstituted and 9,9-disubstituted fluorene derivatives. researchgate.net

The substituents at the C9 position have a profound impact on the physicochemical properties of the resulting molecules. mdpi.com By carefully selecting these substituents, researchers can fine-tune properties such as solubility, thermal stability, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This ability to tailor the electronic and physical properties of fluorene derivatives is crucial for their application in various advanced technologies. For instance, modifying the C9 position can significantly alter the absorption and emission characteristics of the molecule, which is highly desirable in the development of new photofunctional materials. mdpi.com

The strategic modification of the C9 position has led to the development of fluorene derivatives with applications in medicinal chemistry, including potential anticancer and antimicrobial agents. uq.edu.au The introduction of specific functionalities at this position can enhance the biological activity of the fluorene scaffold.

Academic Research Trajectories of Halomethyl Fluorene Analogues as Key Intermediates

Among the various C9-substituted fluorenes, halomethyl derivatives such as 9-(chloromethyl)-9H-fluorene, 9-(bromomethyl)-9H-fluorene, and 9-(iodomethyl)-9H-fluorene serve as pivotal intermediates in organic synthesis. These compounds possess a reactive carbon-halogen bond at the benzylic C9 position, making them excellent electrophiles for a range of nucleophilic substitution reactions. smolecule.com

The primary research trajectory for these halomethyl fluorenes is their use as building blocks to introduce the fluorenyl-methyl moiety into larger, more complex molecules. The reactivity of the halogen at the C9-methyl position follows the expected trend for nucleophilic substitution, with the iodide being the best leaving group, followed by bromide and then chloride. This makes this compound a particularly reactive and valuable, albeit often less stable, intermediate.

A common synthetic strategy to access this compound is through the Finkelstein reaction, which involves the treatment of 9-(chloromethyl)- or 9-(bromomethyl)-9H-fluorene with an iodide salt like sodium iodide in a suitable solvent such as acetone. iitk.ac.in This halogen exchange reaction is an equilibrium process that is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. iitk.ac.in

The primary application of 9-(halomethyl)-9H-fluorenes is in nucleophilic substitution reactions. They readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. smolecule.com This reactivity is fundamental to the synthesis of a wide array of functionalized fluorene derivatives. For example, the reaction with amines leads to the formation of 9-(aminomethyl)-9H-fluorene derivatives, which can be important components in biologically active compounds or ligands for metal catalysts.

While specific research articles detailing the extensive use of this compound are less common compared to its chloro and bromo analogues, its reactivity can be confidently inferred from the well-documented chemistry of the other halomethyl fluorenes. The enhanced reactivity of the C-I bond makes it a highly efficient precursor for the synthesis of various fluorene derivatives, particularly when milder reaction conditions are required or when less reactive nucleophiles are employed.

Data Tables

Table 1: Comparison of Halomethyl-9H-Fluorene Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Route | Relative Reactivity in Nucleophilic Substitution |

| 9-(Chloromethyl)-9H-fluorene | C₁₄H₁₁Cl | 214.69 | From 9-fluorenemethanol (B185326) and thionyl chloride | Good |

| 9-(Bromomethyl)-9H-fluorene | C₁₄H₁₁Br | 259.14 | Bromination of fluorene with NBS smolecule.com | Better |

| This compound | C₁₄H₁₁I | 306.14 | Finkelstein reaction from chloro/bromo analogue iitk.ac.invulcanchem.com | Best |

Table 2: Examples of Nucleophilic Substitution Reactions with Halomethyl Fluorenes

| Halomethyl Fluorene Analogue | Nucleophile | Product Type | Significance |

| 9-(Chloromethyl)-9H-fluorene | Amines, Thiols, Alcohols | 9-(Aminomethyl)-, 9-(Thiomethyl)-, 9-(Alkoxymethyl)-9H-fluorene derivatives | Precursors for polymers and pharmaceutical intermediates |

| 9-(Bromomethyl)-9H-fluorene | Amines, Alcohols | Various derivatives | Versatile intermediate for organic synthesis and materials science smolecule.com |

| This compound | Amines, Alkoxides | 9-(Aminomethyl)-, 9-(Alkoxymethyl)-9H-fluorene derivatives | Highly reactive precursor for fluorene-based ligands and polymers vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

9-(iodomethyl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQICIZVRTZFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376692 | |

| Record name | 9-(Iodomethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73283-56-4 | |

| Record name | 9-(Iodomethyl)-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73283-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Iodomethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of 9 Iodomethyl 9h Fluorene Reactivity

Elucidation of Nucleophilic Substitution Reaction Pathways at the Iodomethyl Moiety

The carbon-iodine bond in 9-(iodomethyl)-9H-fluorene is the primary site of reactivity, readily undergoing nucleophilic substitution. This reactivity is crucial for the synthesis of various fluorene (B118485) derivatives. vulcanchem.com The general scheme for this reaction is the attack of a nucleophile on the electrophilic carbon of the iodomethyl group, leading to the displacement of the iodide leaving group.

Kinetics and Stereochemical Outcomes of SN1 and SN2 Processes

The nucleophilic substitution at the iodomethyl group can proceed through either an SN1 or an SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemicalnote.compharmdguru.com

SN2 Mechanism : This pathway involves a one-step process where the nucleophile attacks the carbon atom simultaneously with the departure of the iodide ion. chemicalnote.com The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comvanderbilt.edu Stereochemically, SN2 reactions proceed with an inversion of configuration at the chiral center. youtube.com For this compound, this would mean a backside attack by the nucleophile, leading to a single enantiomeric product if the starting material were chiral. youtube.com

SN1 Mechanism : This two-step mechanism involves the initial, slow heterolytic cleavage of the C-I bond to form a carbocation intermediate. chemicalnote.com This carbocation is then rapidly attacked by the nucleophile. chemicalnote.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. chemicalnote.comvanderbilt.edu The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which typically results in a racemic or near-racemic mixture of products if the starting material is optically active. chemicalnote.comyoutube.com The stability of the 9-fluorenylmethyl cation, due to resonance delocalization of the positive charge over the fluorene ring system, can favor the SN1 pathway under appropriate conditions.

The choice between SN1 and SN2 pathways is influenced by factors such as the solvent, the nucleophile's strength, and the temperature.

Influence of Solvent Systems and Catalysis on Reaction Mechanisms

The solvent plays a critical role in determining the reaction pathway for nucleophilic substitutions of this compound.

Polar Protic Solvents : Solvents like water and alcohols can solvate both the leaving group (iodide) and the carbocation intermediate, thereby stabilizing them. This stabilization of the carbocation intermediate favors the SN1 mechanism. nih.gov

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective at solvating cations but not anions. aau.edu.et This can accelerate SN2 reactions by leaving the nucleophile less solvated and therefore more reactive. pharmdguru.com

Nonpolar Solvents : In nonpolar solvents, the formation of charged intermediates is disfavored, making the SN1 pathway less likely. SN2 reactions may proceed, although often at a slower rate than in polar aprotic solvents.

Catalysis:

Lewis Acids : Lewis acids can coordinate with the iodine atom, making it a better leaving group and thus accelerating the reaction. This can promote both SN1 and SN2 pathways depending on the other reaction conditions.

Phase-Transfer Catalysis : In reactions involving a two-phase system (e.g., an organic solvent and an aqueous solution), phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed. aau.edu.etsmolecule.com The catalyst transports the nucleophile from the aqueous phase to the organic phase where the substrate is dissolved, facilitating the reaction. aau.edu.etsmolecule.com This technique is particularly useful for the alkylation of fluorene derivatives. aau.edu.et

Investigation of Cross-Coupling Reactions Involving the Iodomethyl Group

The iodomethyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. vulcanchem.commdpi.com These reactions are powerful tools for forming new carbon-carbon bonds. In a typical Suzuki coupling, the organohalide (in this case, this compound) reacts with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle generally involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making this compound a suitable substrate. mdpi.com

Analysis of Rearrangement Processes and Competing Reaction Pathways in this compound Chemistry

Under certain conditions, particularly those favoring carbocation formation (SN1 conditions), rearrangement reactions can compete with nucleophilic substitution. mvpsvktcollege.ac.in The 9-fluorenylmethyl cation, while stabilized by resonance, could potentially undergo skeletal rearrangements, although such processes are not commonly reported for this specific compound under typical substitution conditions. More common competing pathways include elimination reactions, though these are less prevalent for primary halides like this compound compared to secondary and tertiary halides. smolecule.com The study of such rearrangements often involves techniques like crossover experiments to determine if the process is intra- or intermolecular. mvpsvktcollege.ac.in Radical-mediated rearrangements have also gained attention as a significant class of transformations in organic chemistry. rsc.org

Comparative Reactivity Studies with 9-(Chloromethyl)-9H-fluorene and 9-(Bromomethyl)-9H-fluorene Analogues

The reactivity of 9-(halomethyl)-9H-fluorenes in nucleophilic substitution reactions is highly dependent on the nature of the halogen. The general order of reactivity for the leaving group is I⁻ > Br⁻ > Cl⁻. This trend is attributed to the bond strength (C-I < C-Br < C-Cl) and the stability of the halide anion (I⁻ is the most stable).

| Compound | Leaving Group | C-X Bond Energy (kJ/mol) | Relative Reactivity in SN2 Reactions |

| This compound | I⁻ | ~228 | Highest |

| 9-(Bromomethyl)-9H-fluorene | Br⁻ | ~285 | Intermediate |

| 9-(Chloromethyl)-9H-fluorene | Cl⁻ | ~346 | Lowest |

This table presents a qualitative comparison based on general principles of organic chemistry. Actual relative rates can vary with specific reaction conditions.

This difference in reactivity makes this compound the most reactive of the three in nucleophilic substitution reactions. vanderbilt.edu While 9-(chloromethyl)-9H-fluorene and 9-(bromomethyl)-9H-fluorene also undergo these reactions, they may require more forcing conditions (e.g., higher temperatures or stronger nucleophiles). smolecule.com For instance, the synthesis of certain derivatives might be more efficient starting from the iodo-analogue due to its higher reactivity.

Advanced Derivatization and Functionalization of 9 Iodomethyl 9h Fluorene

Synthesis of Complex Fluorene-Based Architectures via Iodomethyl Group Functionalization

The iodomethyl group serves as a reactive handle for elaborating the fluorene (B118485) core into more complex structures, including polymers, oligomers, and advanced synthetic intermediates. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions is central to its utility in constructing macromolecular and intricate molecular designs.

Fluorene-based polymers are a significant class of materials in organic electronics, valued for their excellent thermal stability and photoluminescent properties. pearson.com While 9,9-disubstituted fluorenes are commonly employed as monomers in polymerization reactions like Suzuki coupling, 9-(iodomethyl)-9H-fluorene offers alternative pathways to fluorene-containing polymers, primarily by acting as a polymerization initiator. pearson.comaau.edu.et

Two prominent examples of controlled polymerization techniques where this compound can be utilized as an initiator are Atom Transfer Radical Polymerization (ATRP) and Cationic Polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The process relies on a reversible activation/deactivation equilibrium between active radical species and dormant species, typically an alkyl halide. sigmaaldrich.com this compound, being an alkyl iodide, can serve as an efficient initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. cmu.edu The initiation step involves the abstraction of the iodine atom by a transition metal complex in a lower oxidation state, generating a carbon-centered radical at the fluorenyl-methyl position, which then propagates by adding to monomer units.

Cationic Polymerization: Living cationic polymerization is a method for synthesizing well-defined polymers from electron-rich monomers like vinyl ethers. wikipedia.org Initiation systems often involve a combination of an electrophilic species and a Lewis acid. mit.edu this compound can function as a precursor to the initiating species. For instance, in the presence of a Lewis acid, the carbon-iodine bond can be polarized or cleaved to generate a carbocationic species capable of initiating the polymerization of monomers like isobutyl vinyl ether. wikipedia.orgresearchgate.net The combination of an alkyl iodide with a Lewis acid like zinc iodide has been shown to be effective in controlling cationic polymerizations. researchgate.net

Furthermore, the iodomethyl group can be converted into other functional groups to prepare novel fluorene-based monomers for polymerization. acs.org For example, conversion to an alcohol or an amine allows for subsequent condensation or coupling reactions to build polymer backbones.

The facile displacement of the iodide ion by a wide range of nucleophiles makes this compound an excellent starting material for the synthesis of various fluorene-based intermediates. These intermediates are valuable in medicinal chemistry, materials science, and further organic synthesis.

Key derivatizations include:

Synthesis of 9-(Azidomethyl)-9H-fluorene: The reaction of this compound with sodium azide (B81097) (NaN₃) provides 9-(azidomethyl)-9H-fluorene. masterorganicchemistry.comorganic-chemistry.org This azide derivative is a versatile intermediate. It can be reduced to the corresponding primary amine, 9-(aminomethyl)-9H-fluorene, which is a common building block. Additionally, the azide group can participate in [3+2] cycloaddition reactions, famously known as "click chemistry," to form triazoles, enabling the straightforward linkage of the fluorene moiety to other molecules. masterorganicchemistry.com

Synthesis of 9-(Cyanomethyl)-9H-fluorene: Nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN), yields 9-(cyanomethyl)-9H-fluorene. chemguide.co.ukyoutube.com The nitrile group in this intermediate can be hydrolyzed to produce 9-fluoreneacetic acid or reduced to form 9-(2-aminoethyl)-9H-fluorene, thereby extending the carbon chain and introducing new functionalities.

Synthesis of Fluorene-9-methanol and its Ethers: Hydrolysis of this compound under appropriate conditions can yield fluorene-9-methanol. More commonly, reaction with alkoxides or phenoxides leads to the formation of ether derivatives, which are useful in the design of new ligands and materials. scribd.com

The following table summarizes some key derivatization reactions to produce advanced synthetic intermediates.

| Starting Material | Reagent | Product | Application of Product |

| This compound | Sodium azide (NaN₃) | 9-(Azidomethyl)-9H-fluorene | Precursor for amines, "Click" chemistry |

| This compound | Potassium cyanide (KCN) | 9-(Cyanomethyl)-9H-fluorene | Precursor for carboxylic acids and amines |

| This compound | Sodium thiophenoxide (NaSPh) | 9-(Phenylthiomethyl)-9H-fluorene | Intermediate for sulfur-containing compounds |

| This compound | Diethyl malonate, Base | Diethyl (9H-fluoren-9-ylmethyl)malonate | Precursor for dicarboxylic acids, cyclization |

Introduction of Diverse Functional Groups at the C9-Methyl Position

The C9-methyl position of this compound is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups through Sₙ2-type reactions. libretexts.org This versatility is a cornerstone of its utility in synthetic chemistry, enabling the fine-tuning of molecular properties for specific applications.

The reaction proceeds readily with a range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. The excellent leaving group ability of the iodide anion facilitates these transformations under relatively mild conditions.

The table below showcases the diversity of functional groups that can be introduced by reacting this compound with different nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Example |

| Oxygen Nucleophiles | |||

| Hydroxide | NaOH (aq) | Alcohol | 9H-Fluoren-9-ylmethanol |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether | 9-(Methoxymethyl)-9H-fluorene |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Ester | 9H-Fluoren-9-ylmethyl acetate |

| Nitrogen Nucleophiles | |||

| Ammonia | NH₃ | Primary Amine | (9H-Fluoren-9-yl)methanamine |

| Primary Amine | Aniline | Secondary Amine | N-((9H-Fluoren-9-yl)methyl)aniline |

| Azide | Sodium azide (NaN₃) | Azide | 9-(Azidomethyl)-9H-fluorene |

| Sulfur Nucleophiles | |||

| Hydrosulfide (B80085) | Sodium hydrosulfide (NaSH) | Thiol | (9H-Fluoren-9-yl)methanethiol |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 9-((Phenylthio)methyl)-9H-fluorene |

| Carbon Nucleophiles | |||

| Cyanide | Potassium cyanide (KCN) | Nitrile | 2-(9H-Fluoren-9-yl)acetonitrile |

| Malonate Ester Enolate | Diethyl malonate / NaOEt | Malonate | Diethyl 2-((9H-Fluoren-9-yl)methyl)malonate |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reagents and promote the Sₙ2 mechanism. The choice of nucleophile and reaction conditions allows for precise control over the functionality introduced at the C9-methyl position.

Formation of Spirocyclic Compounds and Other Cyclized Derivatives

Spirocyclic compounds containing a fluorene moiety are of significant interest in materials science due to their rigid, three-dimensional structures which can disrupt intermolecular packing and enhance the performance of organic light-emitting diodes (OLEDs). pku.edu.cnresearchgate.net While many syntheses of spirofluorenes involve the reaction of 9-fluorenone (B1672902) with other aromatic compounds, this compound can serve as a precursor for the construction of spirocycles through intramolecular cyclization reactions.

A plausible strategy involves the initial functionalization of this compound to introduce a tethered reactive group, followed by an intramolecular ring-closing reaction.

Formation of Spiro[fluorene-9,1'-cyclopropanes]: The synthesis of spiro-cyclopropane derivatives can be achieved through an intramolecular nucleophilic substitution. For instance, treatment of this compound with a strong base in the presence of a suitable Michael acceptor or by derivatization with a malonate ester followed by intramolecular cyclization can lead to the formation of a spiro-cyclopropane ring at the C9 position. nih.govnih.gov The reaction of 9-diazofluorene (B1199885) with an alkene is a more common route, but derivatization of the iodomethyl group provides an alternative pathway.

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic systems. wikipedia.org To apply this to this compound, the iodomethyl group would first be used to attach a vinyl- or allyl-containing moiety. For example, reaction with an appropriate alcohol or amine bearing an alkenyl group would yield a precursor suitable for an intramolecular Heck reaction. Palladium-catalyzed cyclization of this precursor would then form a new ring fused at the C9 position, potentially leading to spirocyclic or bridged systems depending on the tether's length and nature. beilstein-journals.org

The table below outlines conceptual pathways for the synthesis of cyclized derivatives from this compound.

| Precursor Synthesis | Cyclization Method | Target Structure |

| Reaction of this compound with diethyl malonate, followed by introduction of a leaving group on the alpha-carbon. | Intramolecular nucleophilic substitution | Spiro[cyclopropane-1,9'-fluorene]-2,2-dicarboxylate |

| Reaction of this compound with 2-bromoaniline (B46623) followed by attachment of an alkyne. | Intramolecular Sonogashira coupling followed by cyclization | Indolo[1,2-a]fluorene derivatives |

| Alkylation of a phenol (B47542) bearing an ortho-alkenyl group with this compound. | Intramolecular Heck Reaction | Dihydro-oxepino[2,3,4-kl]fluorene derivatives |

Applications in Contemporary Organic Synthesis and Materials Science Research

Role as a Precursor for Novel Fluorene-Based Monomers for Polymerization

9-(Iodomethyl)-9H-fluorene serves as a key starting material for the synthesis of various fluorene-based monomers. The reactive iodomethyl group can be readily converted into other functional groups, enabling the creation of monomers suitable for different polymerization techniques. For instance, it can be used to synthesize monomers for Suzuki-type polymerization reactions, a powerful method for creating carbon-carbon bonds and building complex polymers. aau.edu.et The resulting polymers often exhibit desirable properties for materials science applications.

One common strategy involves the conversion of this compound to other fluorene (B118485) derivatives that can act as monomers. For example, it can be a precursor to 2,7-bis(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dialkylfluorene, a key monomer in Suzuki coupling polymerizations. aau.edu.et This highlights the compound's role as an essential building block for constructing larger, functional polymeric systems.

Integration into Conjugated Polymer Systems for Optoelectronic Device Research

The incorporation of the fluorene unit into conjugated polymers is highly desirable for optoelectronic applications due to its rigid and planar structure, which facilitates π-electron delocalization. researchgate.net This leads to materials with high charge-carrier mobility and efficient luminescence. This compound plays a crucial role in synthesizing these polymers. The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental tool for constructing the extended π-conjugated systems necessary for optoelectronic materials. vulcanchem.com

The resulting fluorene-containing polymers have been investigated for a variety of optoelectronic devices:

Fluorene-based polymers are well-known for their application as blue light-emitting materials in OLEDs. aau.edu.et The wide band-gap of the fluorene unit leads to emission in the blue region of the spectrum. aau.edu.et By incorporating this compound derivatives into polymer backbones, researchers can fine-tune the electronic properties and enhance the performance of OLED devices. smolecule.com The resulting polymers can exhibit high efficiency and low operating voltages. aau.edu.et

Organic phototransistors are devices that can detect light and amplify the signal. arxiv.org Fluorene derivatives have shown promise in this area due to their favorable electronic properties. nih.gov The integration of this compound into conjugated polymers can lead to materials with high charge carrier mobility, a critical factor for efficient phototransistor operation. uni-kassel.de Research in this area is focused on developing flexible and low-cost photodetectors. arxiv.org

In the field of organic photovoltaics (OPVs), fluorene-based polymers are utilized for their ability to absorb light and transport charge. researchgate.net The tunable electronic properties of these polymers, achieved through the incorporation of monomers derived from this compound, are essential for optimizing the performance of OPV devices. smolecule.com The goal is to develop efficient and cost-effective solar energy conversion technologies.

Development of Fluorene-Derived Ligands in Catalysis

The fluorene scaffold can be modified to create ligands for transition metal catalysts. rsc.org The substitution at the 9-position, facilitated by precursors like this compound, allows for the introduction of various coordinating groups. rsc.org These fluorene-derived ligands can influence the activity and selectivity of catalysts in a range of chemical transformations. For example, nickel-catalyzed cross-coupling reactions have been developed using fluorene-based ligands. rsc.org

Design of Fluorene-Containing Molecular Probes and Sensors

The inherent fluorescence of the fluorene moiety makes it an attractive component for the design of molecular probes and sensors. alfa-chemical.com By attaching specific recognition units to the fluorene core, often through the reactive 9-position, sensors can be created that exhibit a change in their fluorescence properties upon binding to a target analyte. The synthesis of these functionalized fluorenes can be initiated from this compound. nih.gov These probes have potential applications in various fields, including environmental monitoring and biomedical diagnostics.

Advanced Spectroscopic and Computational Characterization of 9 Iodomethyl 9h Fluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and conformation of atoms. chemicalbook.com For 9-(iodomethyl)-9H-fluorene, ¹H and ¹³C NMR spectra are predicted to exhibit characteristic signals corresponding to the fluorenyl backbone and the iodomethyl substituent.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The eight aromatic protons of the fluorene (B118485) ring system would appear as a complex set of multiplets in the downfield region, typically between δ 7.2 and 7.8 ppm. The single methine proton at the C9 position (H-9) is anticipated to resonate as a triplet around δ 4.0-4.5 ppm, coupled to the adjacent methylene (B1212753) protons. The two methylene protons of the iodomethyl group (-CH₂I) are expected to appear as a doublet further downfield, likely in the range of δ 3.5-3.8 ppm, due to the deshielding effect of the iodine atom.

The ¹³C NMR spectrum would complement the proton data. The fluorene moiety is expected to display eight signals for the aromatic carbons, with chemical shifts ranging from approximately δ 120 to 145 ppm. The quaternary carbons (C4a, C4b, C8a, C9a) would have distinct chemical shifts within this range. The aliphatic C9 carbon is predicted to have a signal around δ 50-55 ppm, while the methylene carbon of the iodomethyl group is expected at a much higher field, around δ 10-15 ppm, due to the strong shielding effect of the iodine atom (the "heavy atom" effect on carbon shifts).

Conformational analysis by NMR, often aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and theoretical calculations, reveals the three-dimensional structure of molecules in solution. auremn.org.brnih.gov The fluorene ring system is largely planar and rigid. The primary conformational flexibility in this compound arises from the rotation around the C9-CH₂I single bond. However, due to the steric bulk of the iodine atom and the fluorene moiety, free rotation may be hindered. Variable-temperature NMR studies could provide insight into the energy barrier of this rotation and the preferred conformation of the iodomethyl group relative to the fluorene plane.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H1-H8) | 7.2 - 7.8 | Multiplet (m) |

| Methine (H9) | 4.0 - 4.5 | Triplet (t) |

| Methylene (-CH₂I) | 3.5 - 3.8 | Doublet (d) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C1-C8, C4a, C4b, C8a, C9a) | 120 - 145 |

| Methine (C9) | 50 - 55 |

| Methylene (-CH₂I) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. azooptics.com These two methods are often complementary, as the selection rules governing them differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the fluorene core and the iodomethyl group.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp bands are expected in the 3000-3100 cm⁻¹ region in both IR and Raman spectra, corresponding to the stretching of the C-H bonds on the two benzene (B151609) rings.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methine (C9-H) and methylene (-CH₂I) groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C Stretching: Strong to medium intensity bands from the aromatic ring skeletal vibrations are expected between 1450 and 1610 cm⁻¹. These are often prominent in both IR and Raman spectra.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will produce a series of sharp peaks in the 650-1000 cm⁻¹ region, which are useful for determining the substitution pattern of the aromatic rings. Aliphatic C-H bending (scissoring, wagging) modes for the CH and CH₂ groups would appear in the 1350-1470 cm⁻¹ range.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to produce a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. This band would likely be more prominent in the Raman spectrum due to the high polarizability of the C-I bond.

Table 3: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1610 | Strong | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |

| Aromatic C-H Bend | 650 - 1000 | Strong | Medium |

| C-I Stretch | 500 - 600 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption spectrum is characteristic of the molecule's chromophores. researchgate.net

The UV-Vis spectrum of this compound is expected to be very similar to that of the parent 9H-fluorene molecule. nist.gov The chromophore responsible for the absorption is the extensive π-conjugated system of the fluorene ring. The iodomethyl group is attached to an sp³-hybridized carbon (C9), which isolates it from the aromatic π-system. Therefore, it acts as an auxochrome that is not expected to significantly perturb the electronic transitions of the fluorene core.

The spectrum should be characterized by strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. Based on the spectrum of fluorene, one would expect to see several distinct absorption maxima (λ_max_). aatbio.com Typically, fluorene derivatives exhibit a strong absorption band around 260-270 nm, followed by a series of structured, less intense bands between 290 and 310 nm. These features are characteristic of the rigid, planar fluorene system. The presence of the iodomethyl group is unlikely to cause a significant bathochromic (red) or hypsochromic (blue) shift.

Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~265 |

| π → π | ~290 |

| π → π* | ~301 |

Fluorescence Spectroscopy for Photophysical Properties and Excited State Dynamics

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by examining the light it emits after being electronically excited.

While the fluorene moiety itself is known to be highly fluorescent, the presence of a heavy atom like iodine in this compound is predicted to have a profound impact on its emission properties. This is due to the "internal heavy-atom effect." youtube.com The heavy iodine nucleus enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from the excited singlet state (S₁) to the excited triplet state (T₁). st-andrews.ac.ukacs.org

As a result, the fluorescence quantum yield of this compound is expected to be significantly lower than that of 9H-fluorene or 9-alkylfluorene derivatives. The energy that would have been released as fluorescence is instead channeled into populating the triplet state. Consequently, the compound is predicted to be a very weak fluorophore but may exhibit phosphorescence at low temperatures. youtube.comst-andrews.ac.uk The shape and position of the emission spectrum, if detectable, should mirror the characteristic structured emission of the fluorene core, typically with a maximum emission wavelength (λ_em_) around 310-320 nm. aatbio.com

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). The enhanced rate of intersystem crossing caused by the internal heavy-atom effect provides an efficient non-radiative decay pathway for the excited singlet state. ulisboa.ptresearchgate.net

Therefore, the fluorescence lifetime of this compound is predicted to be significantly shorter than that of unsubstituted fluorene (which typically has a lifetime of several nanoseconds). The increased rate of intersystem crossing (k_ISC_) directly competes with the radiative decay rate (k_r_), leading to a rapid depopulation of the S₁ state and a shortened fluorescence lifetime, likely in the picosecond to sub-nanosecond range. ulisboa.pt

Table 5: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Rationale |

| Fluorescence Quantum Yield (Φ_F) | Very Low (< 0.01) | Internal heavy-atom effect enhances intersystem crossing |

| Fluorescence Lifetime (τ) | Very Short (ps - sub-ns) | Rapid depopulation of S₁ state via intersystem crossing |

| Emission Maximum (λ_em_) | ~310 - 320 nm | Characteristic emission of the fluorene chromophore |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

For this compound (C₁₄H₁₁I), the calculated molecular weight is approximately 318.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z ≈ 318.

The fragmentation of the molecular ion is expected to be dominated by the cleavage of the weakest bonds. The C-I bond is relatively weak, as is the C9-CH₂ bond. Therefore, two major fragmentation pathways are anticipated:

Loss of Iodine Radical (I˙): Cleavage of the C-I bond would result in the loss of an iodine radical (mass 127). This would produce a highly stable fluoren-9-ylmethyl cation at m/z 191 (318 - 127 = 191). This is predicted to be a very prominent peak in the spectrum.

Loss of Iodomethyl Radical (˙CH₂I): Cleavage of the C9-CH₂ bond would lead to the loss of an iodomethyl radical (mass 141). This would generate the very stable fluorenyl cation ([C₁₃H₉]⁺) at m/z 165 (318 - 141 = 177 is incorrect, the fluorenyl cation is [C13H9]+, which is 165). The peak at m/z 165, corresponding to the fluorenyl cation, is a characteristic fragment for 9-substituted fluorenes and is expected to be the base peak or one of the most intense peaks in the spectrum. nist.govnist.gov

Further fragmentation of the fluorenyl cation could lead to the loss of acetylene (B1199291) (C₂H₂) molecules, resulting in smaller aromatic fragments.

Table 6: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 318 | [C₁₄H₁₁I]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [C₁₄H₁₁]⁺ | [M - I]⁺ |

| 165 | [C₁₃H₉]⁺ | [M - CH₂I]⁺ (Likely Base Peak) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion and its fragments. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of a unique elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions. nih.gov

For this compound, HRMS is used to confirm its elemental composition (C₁₄H₁₁I). By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can verify the successful synthesis and purity of the compound. This technique is crucial for differentiating the target molecule from potential isomers or byproducts, a common challenge in complex organic syntheses. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁I |

| Calculated Exact Mass | 317.9906 u |

| Commonly Observed Ion (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Typical Mass Accuracy | < 5 ppm |

Chromatography-Mass Spectrometry (GC-MS/LC-MS) Applications

When this compound is part of a complex mixture, such as a reaction crude or an environmental sample, hyphenated chromatography-mass spectrometry techniques are essential for its separation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds. chromatographyonline.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. researchgate.net For fluorene derivatives, GC-MS can effectively separate isomers and related compounds, with identification confirmed by comparing the resulting mass spectra to libraries like the NIST database. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for a broader range of compounds, including those that are non-volatile or thermally labile. chromatographyonline.com Separation occurs in a liquid mobile phase based on the analyte's affinity for the stationary phase. LC coupled with HRMS (LC-HRMS) is particularly powerful, offering both separation of complex mixtures and highly accurate mass data for confident identification of each component. nih.gov This is advantageous for analyzing reaction intermediates and degradation products of fluorene derivatives that may not be amenable to GC analysis.

Table 2: Applications of Chromatography-Mass Spectrometry

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis. | Purity assessment, identification of volatile byproducts, and quantification. chromatographyonline.com |

| LC-MS | Separation of soluble compounds followed by mass analysis. | Analysis of reaction mixtures, identification of non-volatile derivatives, and metabolic studies. chromatographyonline.com |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, significant supramolecular interactions would be expected. These could include halogen bonding involving the iodine atom, as well as C-H···π interactions between the hydrogen atoms and the aromatic fluorene system of neighboring molecules. researchgate.net Understanding these interactions is crucial for crystal engineering and designing materials with specific solid-state properties.

Table 3: Representative Crystallographic Data for a 9-Substituted Fluorene Derivative

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ mdpi.com |

| C9-C(substituent) Bond Length | ~1.54 Å |

| Fluorene Core | Largely planar with slight twisting mdpi.com |

| Key Supramolecular Interactions | Halogen bonding, C-H···π contacts, van der Waals forces researchgate.net |

Computational Chemistry Approaches for Theoretical Understanding

Computational chemistry provides a powerful framework for understanding the properties and behavior of molecules at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to calculate the optimized ground-state geometry of molecules, predicting bond lengths and angles that are often in excellent agreement with experimental data from X-ray crystallography. nih.gov For this compound, DFT can be used to determine the most stable conformation, particularly the orientation of the iodomethyl group relative to the fluorene ring.

Beyond geometry, DFT calculations yield crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's chemical reactivity and electronic excitation properties.

Table 4: Theoretical Data from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the lowest energy 3D structure. nih.gov |

| HOMO Energy | Relates to the electron-donating ability. |

| LUMO Energy | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Indicates electronic stability and approximates the lowest excitation energy. nih.gov |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. fz-juelich.de It has become a standard computational method for simulating UV-visible absorption spectra. nih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For this compound and its derivatives, TD-DFT can be used to understand how structural modifications or changes in the solvent environment affect their photophysical properties. researchgate.net By calculating the electronic transitions between molecular orbitals, this method provides a theoretical basis for interpreting experimental spectroscopic data. github.io

Table 5: Simulated Spectroscopic Data from TD-DFT

| Calculated Parameter | Description |

|---|---|

| Excitation Energy (eV) | The energy required for an electronic transition (e.g., S₀ → S₁). rsc.org |

| Absorption Wavelength (λmax) | The predicted wavelength of maximum absorption for a given transition. researchgate.net |

| Oscillator Strength (f) | A dimensionless quantity indicating the theoretical intensity of an electronic transition. |

| Contributing Orbitals | Identifies the molecular orbitals involved in the excitation (e.g., HOMO → LUMO). |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes, rotations around single bonds, and interactions with its environment.

For this compound, MD simulations can be employed to explore its conformational landscape. This is particularly useful for understanding the flexibility of the iodomethyl substituent at the C9 position. The simulation can reveal the preferred rotational states (rotamers) of this group and the energy barriers between them. This dynamic information is crucial for understanding how the molecule's shape fluctuates in solution, which can influence its reactivity and interactions with other molecules.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution at the C9 position. The iodomethyl group (CH₂I) appears as a singlet (~δ 4.5–5.0 ppm in CDCl₃) with coupling to adjacent aromatic protons .

- GC-MS : Compare retention times and molecular ion peaks (expected m/z for C₁₄H₁₁I: ~306). Use splitless injection with a DB-5 column .

- Melting Point : Pure this compound should exhibit a sharp melting range (cf. 9-fluorenone: mp 83°C; 9H-fluorene: mp 116–117°C) .

Q. Contamination Risks :

- Residual palladium catalysts detected via ICP-MS.

- Side products (e.g., diiodinated derivatives) identified by HPLC (C18 column, acetonitrile/water).

Advanced: What challenges arise in determining the bond dissociation free energy (BDFE) of the C–I bond in this compound?

Answer:

The C–I bond’s BDFE is critical for understanding reactivity in cross-coupling or photodegradation. Challenges include:

- Experimental Limitations : Direct calorimetric measurements are complicated by iodine’s volatility. Indirect methods (e.g., equilibrium studies with radical traps like TEMPO) require precise control of reaction conditions .

- Computational Discrepancies : DFT calculations (B3LYP/def2-TZVP) may overestimate BDFE by 10–20 kcal/mol due to approximations in solvation models .

- Comparative Data : BDFE values for analogous C–X bonds (e.g., C–Cl in 9-chloromethyl derivatives) provide benchmarks but vary with electronic effects .

Q. Recommended Workflow :

Use cyclic voltammetry to estimate redox potentials (E₁/₂) in THF/[Bu₄N]PF₆ .

Validate via gas-phase DFT and adjust for solvent effects using COSMO-RS.

Cross-check with kinetic studies (e.g., H-atom abstraction rates).

Advanced: How does the iodomethyl group influence the electronic and optical properties of 9H-fluorene?

Answer:

The electron-withdrawing iodine atom alters conjugation and frontier orbital energies:

- Electrochemical Impact : Cyclic voltammetry reveals a 0.2–0.4 V anodic shift in oxidation potentials compared to 9H-fluorene, increasing stability against electrophilic attack .

- Optical Effects : UV-Vis spectra (λmax ~270–300 nm) show bathochromic shifts due to enhanced π→π* transitions. Fluorescence quenching may occur via heavy-atom effects .

- Computational Insights : HOMO-LUMO gaps narrow by ~0.5 eV (B3LYP/6-31G*), suggesting improved charge transport in materials applications .

Q. Applications :

- OLEDs : Enhanced electron injection layers via iodomethyl’s dipole moment (cf. 9,9'-spirobifluorene: μ = 0.53 D) .

- Sensors : Iodine’s polarizability improves host-guest interactions in supramolecular systems .

Advanced: What are the photochemical degradation pathways of this compound?

Answer:

Under UV irradiation, the iodomethyl group accelerates degradation via:

Homolytic Cleavage : C–I bond rupture generates fluorenyl and iodine radicals, detectable via EPR spin trapping .

Oxidation : In air, 9H-fluorene-9-one forms as a stable product (confirmed by GC-MS and IR) .

Hydroperoxide Formation : In aqueous films, 9-hydroperoxyfluorene intermediates are observed .

Q. Mitigation Strategies :

- Store samples in dark, inert atmospheres (argon).

- Add radical scavengers (e.g., BHT) to reaction mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.